molecular formula C20H20ClNOS B2571724 (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1798409-84-3

(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2571724
CAS RN: 1798409-84-3
M. Wt: 357.9
InChI Key: AURVMVSHZLAAEZ-DHZHZOJOSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, also known as CPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTP belongs to the family of thiazepanone compounds, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells, fungi, and bacteria. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to have several biochemical and physiological effects. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one in lab experiments is its diverse biological activities. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a versatile compound for scientific research. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is relatively easy to synthesize and purify, making it readily available for lab experiments.
However, there are also limitations associated with the use of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one in lab experiments. One of the major limitations is its potential toxicity. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to exhibit cytotoxic effects on both cancer and normal cells, which can limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one. One of the major areas of interest is the development of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to identify its specific targets in cancer cells. Additionally, more research is needed to determine the potential toxicity of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to develop strategies to minimize its side effects.
Another future direction is the development of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one as a potential antifungal and antibacterial agent. Further studies are needed to determine the efficacy of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one against different fungal and bacterial strains and to identify its specific targets in these organisms.
Conclusion:
In conclusion, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, or (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, is a versatile chemical compound with diverse biological activities. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has shown promising results as an anticancer, antifungal, and antibacterial agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Despite its potential benefits, more research is needed to determine the potential toxicity of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to develop strategies to minimize its side effects.

Synthesis Methods

The synthesis of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one involves the reaction of 2-aminothiophenol with 4-chloroacetophenone in the presence of sodium hydroxide and acetic acid. The resulting compound is then subjected to a condensation reaction with 7-phenyl-1,4-thiazepan-4-ol in the presence of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has shown promising results in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibits cytotoxic effects on cancer cells, including breast, prostate, and lung cancer cells. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has also been investigated for its antifungal and antibacterial properties. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibits inhibitory effects on the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNOS/c21-18-9-6-16(7-10-18)8-11-20(23)22-13-12-19(24-15-14-22)17-4-2-1-3-5-17/h1-11,19H,12-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURVMVSHZLAAEZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

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